Corymbol

描述

属性

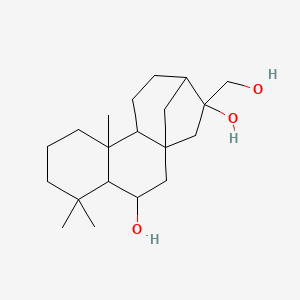

分子式 |

C20H34O3 |

|---|---|

分子量 |

322.5 g/mol |

IUPAC 名称 |

14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol |

InChI |

InChI=1S/C20H34O3/c1-17(2)7-4-8-18(3)15-6-5-13-9-19(15,10-14(22)16(17)18)11-20(13,23)12-21/h13-16,21-23H,4-12H2,1-3H3 |

InChI 键 |

NRRPVTKXJHEKLP-UHFFFAOYSA-N |

规范 SMILES |

CC1(CCCC2(C1C(CC34C2CCC(C3)C(C4)(CO)O)O)C)C |

产品来源 |

United States |

Foundational & Exploratory

What is the chemical structure of Corymbolone?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corymbolone, a naturally occurring eudesmane sesquiterpenoid, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. While direct biological activity data and specific signaling pathway interactions for purified Corymbolone are not extensively documented in publicly available literature, this guide outlines standard experimental protocols for assessing potential cytotoxic, antioxidant, and anti-inflammatory activities, and details major signaling pathways that are often modulated by natural products of this class.

Chemical Structure and Properties

Corymbolone is a bicyclic sesquiterpenoid with a ketone and a hydroxyl group. Its systematic IUPAC name is (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one. The chemical and physical properties of Corymbolone are summarized in Table 1.

Table 1: Physicochemical Properties of Corymbolone

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₄O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 236.35 g/mol | [3] |

| IUPAC Name | (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | [1][3][7] |

| SMILES | C[C@H]1CCC(=O)[C@]2([C@]1(C--INVALID-LINK--C(=C)C)O)C | [3] |

| InChI | InChI=1S/C15H24O2/c1-10(2)12-7-8-14(4)13(16)6-5-11(3)15(14,17)9-12/h11-12,17H,1,5-9H2,2-4H3/t11-,12+,14-,15+/m0/s1 | [3] |

| CAS Number | 97094-19-4 | [2][3] |

Synthesis and Isolation

Isolation from Natural Sources

Corymbolone was first isolated from the plant Cyperus corymbosus by Garbarino et al. in 1985. The isolation procedure typically involves extraction of the plant material with an organic solvent, followed by chromatographic separation to purify the compound.

Chemical Synthesis

A synthesis of racemic corymbolone was reported by Ferraz et al. in 2006. The detailed experimental protocols for both the isolation and synthesis are found in the respective publications.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of isolated Corymbolone are limited in the available literature, related sesquiterpenoids have demonstrated a range of biological effects, including anti-inflammatory, anticancer, and neuroprotective activities. The following sections outline common experimental protocols used to assess these activities and the key signaling pathways that are often involved.

Experimental Protocols for Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Corymbolone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Experimental Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Add various concentrations of Corymbolone to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid can be used as a positive control.

-

Calculate the percentage of DPPH radical scavenging activity.

This in vivo assay is a standard model for evaluating acute inflammation.

Experimental Protocol:

-

Administer Corymbolone or a vehicle control to rodents (e.g., rats or mice) intraperitoneally or orally.

-

After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema.

Key Signaling Pathways in Drug Development

Natural products often exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for drug development.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a key target for anti-inflammatory drug discovery.

Caption: Canonical NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in cancer.

Caption: A simplified MAPK/ERK signaling pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling pathway that promotes cell survival and growth. It is a common target in cancer therapy.

Caption: The PI3K/Akt signaling pathway.

Conclusion

References

- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 2. Frontiers | Chemical Constituents With Antiproliferative Activity From Pogostemon cablin (Blanco) Benth. [frontiersin.org]

- 3. Anti-inflammatory effect of corymbocoumarin from Seseli gummiferum subsp. corymbosum through suppression of NF-κB signaling pathway and induction of HO-1 expression in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Corymbolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and inferred biological properties of Corymbolone, a naturally occurring eudesmane sesquiterpenoid. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data, experimental methodologies, and visual representations of potential signaling pathways.

Chemical and Physical Properties

Corymbolone is a bicyclic sesquiterpenoid characterized by a decalin core structure. It is found in plants of the Cyperus genus, notably Cyperus corymbosus and Cyperus articulatus[1]. Its chemical and physical properties are summarized below.

Table 1: Physical and Chemical Properties of Corymbolone

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₂ | [1] |

| Molecular Weight | 236.35 g/mol | [1] |

| CAS Registry Number | 97094-19-4 | [1] |

| IUPAC Name | (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | [1] |

| Melting Point | 408–409 K | [2] |

| Appearance | Colorless, block-like crystals | [2] |

Table 2: Crystallographic Data for Corymbolone

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P 1 21 1 | [1] |

| Unit Cell Dimensions | a = 6.1057 Å, b = 12.1389 Å, c = 9.2737 Åα = 90.00°, β = 99.302°, γ = 90.00° | [1] |

Table 3: NMR Spectral Data for Corymbolone

| Nucleus | Chemical Shift (δ ppm) | Reference |

| ¹³C NMR | 215.8, 149.5 | [2] |

| ¹H NMR | 4.74 (s, 2H), 2.68 (ddd, J = 17.2, 9.9, 7.8 Hz, 1H), 2.44-2.36 (m, 2H), 2.32 (dddd, J = 12.0, 12.0, 4.2, 4.2 Hz, 1H), 1.93-1.83 (m, 3H), 1.75 (s, 3H), 1.71-1.65 (m, 1H), 1.39 (dd, J = 13.3, 3.6 Hz, 1H), 1.29 (br, 1H), 1.24 (s, 3H), 1.19 (d, J = 7.8 Hz, 3H) | [2] |

Experimental Protocols

The following section details a representative methodology for the isolation and purification of Corymbolone from its natural source, adapted from a bioassay-guided fractionation of Cyperus articulatus[3].

2.1. Plant Material and Extraction

-

Collection and Preparation: The rhizomes and roots of Cyperus articulatus are collected, cleaned, and air-dried. The dried plant material is then ground into a fine powder.

-

Maceration: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. The procedure is repeated multiple times until the solvent runs clear to ensure complete extraction of secondary metabolites[3].

-

Solvent Evaporation: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, diethyl ether, ethyl acetate, and 1-butanol[3]. This separates compounds based on their polarity.

-

Column Chromatography: The diethyl ether fraction, which is likely to contain Corymbolone, is subjected to further separation using column chromatography. A common stationary phase for this purpose is silica gel. The mobile phase consists of a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing compounds with similar retention factors (Rf values).

2.3. Purification

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified using preparative HPLC. A C18 column is commonly used with a mobile phase gradient of water and methanol or acetonitrile.

-

Crystallization: The purified Corymbolone fraction is concentrated, and the compound is crystallized from a suitable solvent system to obtain pure, colorless crystals[2].

2.4. Structure Elucidation

The structure of the isolated Corymbolone is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry[2].

-

X-ray Crystallography: To determine the three-dimensional crystal structure of the molecule[1].

Inferred Biological Activity and Signaling Pathways

While specific biological studies on Corymbolone are limited, the activities of other eudesmane sesquiterpenoids provide a strong basis for inferring its potential pharmacological effects. The primary activities associated with this class of compounds are anti-inflammatory and cytotoxic effects.

3.1. Potential Anti-Inflammatory Activity

Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway[4][5][6][7]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

Proposed Signaling Pathway: Inhibition of NF-κB

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Eudesmane sesquiterpenoids may inhibit this pathway by preventing the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm[4][5].

3.2. Potential Cytotoxic Activity

Sesquiterpene lactones, a related class of compounds, are known to induce apoptosis in cancer cells[8][9][10][11][12]. The cytotoxic effects are often mediated through the intrinsic apoptotic pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

Proposed Signaling Pathway: Induction of Apoptosis

Corymbolone may induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. In the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

Conclusion

Corymbolone is a well-characterized eudesmane sesquiterpenoid with defined physical and chemical properties. While direct biological studies are not extensive, its structural similarity to other bioactive sesquiterpenoids suggests significant potential for anti-inflammatory and cytotoxic activities. The inferred mechanisms of action, primarily through the inhibition of the NF-κB pathway and the induction of apoptosis, provide a strong rationale for further investigation of Corymbolone as a potential therapeutic agent. The experimental protocols outlined in this guide offer a foundation for the isolation and further study of this compound.

References

- 1. Corymbolone | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioassay-Guided Isolation of Anti-Inflammatory Constituents of the Subaerial Parts of Cyperus articulatus (Cyperaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of G2/M arrest and apoptosis by sesquiterpene lactones in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Mechanism of Action of Corymbolone: A Preliminary Framework

For: Researchers, Scientists, and Drug Development Professionals

Abstract:

Corymbolone is a eudesmane sesquiterpenoid whose mechanism of action has not yet been elucidated in published scientific literature.[1][2][3] This technical guide provides a comprehensive framework for initiating preliminary studies into its potential biological activities. Based on the known pharmacology of structurally related eudesmane sesquiterpenoids, this document outlines potential mechanisms of action, including modulation of the androgen receptor and inhibition of the NF-κB signaling pathway.[4][5][6] Detailed experimental protocols and workflows are provided to facilitate the investigation of these hypotheses. All proposed pathways and experimental designs are intended as a starting point for research and require experimental validation.

Introduction

Corymbolone is a sesquiterpenoid of the eudesmane subclass, a class of natural products known for a wide range of biological activities.[7] While the precise molecular interactions of Corymbolone remain uninvestigated, the broader family of eudesmane sesquiterpenoids has demonstrated significant anti-inflammatory, anti-cancer, and endocrine-modulating properties in various studies.[6][8][9][10] This guide proposes a structured approach to begin to uncover the pharmacological profile of Corymbolone, focusing on two plausible and testable hypotheses derived from the activities of its chemical relatives.

Hypothesis 1: Corymbolone as a Modulator of the Androgen Receptor (AR)

Several terpenoids have been shown to interact with the androgen receptor, a key regulator in various physiological and pathological processes, including prostate cancer.[4] Given the steroidal-like structure of the sesquiterpenoid backbone, it is plausible that Corymbolone may exhibit affinity for the AR, acting as either an agonist or an antagonist.

Hypothesis 2: Corymbolone as an Inhibitor of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation, and its dysregulation is implicated in numerous diseases. Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway.[4][11] Investigating Corymbolone's effect on NF-κB activation is a logical step in characterizing its potential as an anti-inflammatory agent.

Quantitative Data from Related Eudesmane Sesquiterpenoids

To provide a baseline for experimental design, the following table summarizes quantitative data from studies on related eudesmane sesquiterpenoids that have shown anti-inflammatory activity.

| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |

| epi-eudebeiolide C | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 17.9 | [4] |

| Unnamed Eudesmanolide | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 19.48 | [12] |

| Various Eudesmanolides | Nitric Oxide (NO) Production Inhibition | BV-2 | 21.63 - 60.70 | [12] |

Proposed Experimental Workflows

The following diagrams illustrate the proposed workflows for investigating the two primary hypotheses.

Caption: General workflow for investigating the bioactivity of Corymbolone.

References

- 1. Corymbolone [webbook.nist.gov]

- 2. Corymbolone | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. IMPPAT | IMPPAT: Indian Medicinal Plants, Phytochemistry And Therapeutics [cb.imsc.res.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Unprecedented 4,8-Cycloeudesmane, Further New Sesquiterpenoids, a Triterpene, Steroids, and a Lignan from the Resin of Commiphora myrrha and Their Anti-Inflammatory Activity In Vitro [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A eudesmane-type sesquiterpene isolated from Pluchea odorata (L.) Cass. combats three hallmarks of cancer cells: Unrestricted proliferation, escape from apoptosis and early metastatic outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Corymbolone: A Preliminary Technical Guide

Disclaimer: Scientific research on the specific therapeutic targets and mechanisms of action of Corymbolone is currently limited. This document provides a preliminary guide based on the reported biological activities of structurally related compounds and general principles of natural product pharmacology. The experimental data and protocols presented herein are illustrative and intended to serve as a framework for future research.

Introduction

Corymbolone, a naturally occurring sesquiterpenoid, has been identified in various plant species. While comprehensive studies on its bioactivity are not yet available, preliminary investigations into similar natural compounds suggest potential therapeutic applications, particularly in the realms of anti-inflammatory, and cytotoxic activities. This guide aims to outline potential therapeutic targets of Corymbolone, propose plausible signaling pathways, and provide a template for experimental validation for researchers, scientists, and drug development professionals.

Potential Therapeutic Areas and Targets

Based on the activities of related compounds, Corymbolone may exhibit therapeutic potential in the following areas:

-

Inflammation: Many sesquiterpenoids possess anti-inflammatory properties. Potential molecular targets for Corymbolone in this area could include key signaling proteins in inflammatory cascades.

-

Cancer: Cytotoxic activity against various cancer cell lines is a common feature of natural products. Corymbolone may target proteins involved in cell cycle regulation, apoptosis, or cell signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data Summary

No specific quantitative data for Corymbolone is available in the reviewed literature. The following tables are presented as illustrative examples of how experimental data on the bioactivity of Corymbolone could be structured.

Table 1: Hypothetical Cytotoxic Activity of Corymbolone on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

Table 2: Hypothetical Inhibitory Activity of Corymbolone on Key Inflammatory Mediators

| Target | Assay Type | IC₅₀ (µM) |

| COX-2 | Enzyme Inhibition Assay | Data not available |

| iNOS | Enzyme Inhibition Assay | Data not available |

| TNF-α production | Cell-based Assay | Data not available |

| IL-6 production | Cell-based Assay | Data not available |

Signaling Pathways

The following signaling pathways are common targets for anti-inflammatory and cytotoxic natural products and represent plausible mechanisms of action for Corymbolone.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. A related compound, corymbocoumarin, has been shown to inhibit NF-κB signaling.[1]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Corymbolone.

Heme Oxygenase-1 (HO-1) Induction Pathway

Induction of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, is another mechanism by which natural products can mitigate inflammation. Corymbocoumarin has been observed to induce HO-1 expression.[1]

Caption: Postulated induction of the Nrf2/HO-1 pathway by Corymbolone.

Experimental Protocols

The following are generalized protocols that could be adapted for the investigation of Corymbolone's bioactivity. Specific details would need to be optimized based on experimental conditions.

Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effect of Corymbolone on cancer cell lines.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Corymbolone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay: After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

NF-κB Activation Assay (Reporter Gene Assay)

Objective: To investigate the effect of Corymbolone on NF-κB activation.

Methodology:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Treatment: After 24 hours, pre-treat the cells with different concentrations of Corymbolone for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Compare the activity in Corymbolone-treated cells to that in stimulated, untreated cells.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of Corymbolone on the expression and phosphorylation of key signaling proteins.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages for inflammation studies) and treat them with Corymbolone with or without a stimulant (e.g., LPS).

-

Protein Extraction: Lyse the cells and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, HO-1, β-actin).

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and mechanistic evaluation of a natural product like Corymbolone.

Caption: General experimental workflow for evaluating the therapeutic potential of Corymbolone.

Conclusion

While direct evidence for the therapeutic targets of Corymbolone is currently lacking, this guide provides a foundational framework for future research. Based on the activities of related natural products, Corymbolone holds promise as a potential anti-inflammatory and cytotoxic agent. The proposed signaling pathways, particularly the NF-κB and Nrf2/HO-1 pathways, represent logical starting points for mechanistic investigations. The experimental protocols and workflow outlined here offer a systematic approach to validating these hypotheses and uncovering the therapeutic potential of this natural compound. Further in-depth studies are essential to isolate and characterize the specific molecular interactions of Corymbolone and to establish its efficacy and safety profile.

References

Corymbolone: A Technical Guide to its Discovery, Chemistry, and Biological Potential

Abstract

Corymbolone, a naturally occurring eudesmane sesquiterpenoid, has been a subject of chemical interest since its discovery. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of Corymbolone. It details the experimental protocols for its isolation and characterization, presents its physicochemical and crystallographic data in structured tables, and explores its potential biological activities. While direct pharmacological data on Corymbolone is limited, this guide examines the known biological activities of structurally related eudesmane sesquiterpenoids to infer its potential mechanisms of action, particularly in the context of anti-inflammatory and cytotoxic effects. This is further illustrated through signaling pathway diagrams generated using the DOT language. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Corymbolone is a bicyclic sesquiterpenoid belonging to the eudesmane class of natural products.[1] First isolated in 1985, its chemical structure and stereochemistry have been elucidated through spectroscopic and crystallographic techniques.[1] Eudesmane sesquiterpenoids are a diverse group of compounds known for their wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This guide aims to consolidate the existing knowledge on Corymbolone, from its initial discovery to its synthesis, and to provide a forward-looking perspective on its potential as a lead compound in drug discovery based on the activities of its structural analogs.

Discovery and History

Initial Discovery and Isolation

Corymbolone was first isolated and characterized in 1985 by Garbarino, Gambaro, and Chamy from the plant Cyperus corymbosus.[1] The structure of this novel eudesmane sesquiterpenoid keto-alcohol was determined using spectroscopic methods.

Subsequent Isolation and Synthesis

In 2014, Burrett, Taylor, and Tiekink reported the isolation of Corymbolone from the product mixture resulting from the aerial oxidation of α-guaiene.[1] A racemic form of Corymbolone was synthesized by Ferraz and colleagues in 2006.

Physicochemical and Crystallographic Data

The fundamental chemical and physical properties of Corymbolone are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |

| CAS Number | 97094-19-4 |

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| Melting Point | 408–409 K (Lit. M.p. 409–410 K)[1] |

Caption: Table 1. General chemical identifiers and physical properties of Corymbolone.

The crystal structure of Corymbolone was determined by Burrett et al. in 2014. The key crystallographic parameters are presented in Table 2.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 6.1057 (2) |

| b (Å) | 12.1389 (2) |

| c (Å) | 9.2737 (2) |

| β (°) | 99.302 (2) |

| Volume (ų) | 678.30 (3) |

| Z | 2 |

| Temperature (K) | 100 |

Caption: Table 2. Crystallographic data for Corymbolone.

Experimental Protocols

Isolation from Aerial Oxidation of α-Guaiene

The following protocol is based on the work of Burrett, Taylor, and Tiekink (2014).

-

Oxidation: Air was slowly bubbled through a neat solution of α-guaiene (7.0 g, 34.3 mmol) for 21 days.

-

Chromatography: The resulting crude mixture of products was subjected to column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of 100% hexane to 100% ethyl acetate (EtOAc).

-

-

Fraction Collection: The product with an Rf value of 0.07 in 10% EtOAc/hexane was collected as a white crystalline solid.

-

Recrystallization: The collected solid was recrystallized from hexane to yield block-like colorless crystals of Corymbolone.

Caption: Experimental workflow for the isolation of Corymbolone.

Original Isolation and Synthesis Protocols (Information Unavailable)

Despite extensive literature searches, the detailed experimental protocols for the original isolation of Corymbolone from Cyperus corymbosus by Garbarino et al. (1985) and the racemic synthesis by Ferraz et al. (2006) were not available in the public domain at the time of this writing.

Potential Biological Activity and Mechanism of Action

Direct experimental data on the biological activity and mechanism of action of Corymbolone are currently lacking in the scientific literature. However, based on its structural classification as a eudesmane sesquiterpenoid, it is possible to hypothesize its potential biological activities by examining related compounds.

Anti-inflammatory Activity

Many eudesmane sesquiterpenoids have demonstrated anti-inflammatory properties. For instance, epi-eudebeiolide C, a related compound, has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells with an IC₅₀ of 17.9 μM. The anti-inflammatory effects of these compounds are often attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

The proposed anti-inflammatory mechanism involves the inhibition of IκB phosphorylation, which prevents the translocation of the p50/p65 dimer of NF-κB to the nucleus. This, in turn, downregulates the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, inhibition of the phosphorylation of Erk1/2 in the MAPK pathway can also contribute to the anti-inflammatory effect.

Caption: Hypothesized anti-inflammatory signaling pathway for Corymbolone.

Cytotoxic Activity

Several eudesmane sesquiterpenoids have exhibited cytotoxic activity against various cancer cell lines. The mechanism of cytotoxicity for some natural products involves the induction of apoptosis through the mitochondrial pathway. This can be initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.

Caption: Hypothesized cytotoxic mechanism of Corymbolone.

Conclusion and Future Directions

Corymbolone remains a molecule of interest primarily from a chemical and structural standpoint. While its biological activity has not been directly assessed, its classification as a eudesmane sesquiterpenoid suggests potential for anti-inflammatory and cytotoxic properties. Future research should focus on the biological evaluation of Corymbolone to determine its pharmacological profile. Key areas of investigation should include:

-

In vitro screening: Assessing the anti-inflammatory activity (e.g., inhibition of NO, TNF-α, IL-6 production) and cytotoxicity against a panel of cancer cell lines to determine IC₅₀ values.

-

Mechanism of action studies: Investigating the effect of Corymbolone on key signaling pathways, such as NF-κB and MAPK, to elucidate its molecular targets.

-

Total synthesis: Development of an efficient total synthesis route would enable the production of sufficient quantities for comprehensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.

The exploration of Corymbolone's therapeutic potential could lead to the development of new drug candidates for the treatment of inflammatory diseases and cancer.

References

Structural Analogs of Corymbolone: A Technical Guide for Drug Discovery

An In-depth Exploration of Eudesmane Sesquiterpenoids for Researchers and Drug Development Professionals

Abstract

Corymbolone, a naturally occurring eudesmane sesquiterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the structural analogs of Corymbolone, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents derived from natural products. We will delve into the available quantitative data, detail relevant experimental methodologies, and visualize key pathways and workflows to facilitate a deeper understanding of this promising class of compounds.

Introduction to Corymbolone

Corymbolone is a bicyclic sesquiterpenoid characterized by a eudesmane skeleton. It is found as a major constituent in certain plant species, including Cyperus corymbosus and Cyperus articulatus. Extracts from these plants have demonstrated a range of biological effects, including antimicrobial, antioxidant, and cytotoxic activities, suggesting the therapeutic potential of their bioactive components. The antiproliferative properties of ethanolic extracts of C. articulatus, in which Corymbolone is a primary component, have highlighted the need for further investigation into its specific molecular targets and mechanisms of action.

Structural Analogs and Biological Activity

While direct structural analogs of Corymbolone are not extensively reported in publicly available literature, the broader class of eudesmane sesquiterpenoids offers valuable insights into potential modifications and their impact on biological activity. Studies on related eudesmane sesquiterpenoids, particularly those with cytotoxic properties, can guide the rational design of novel Corymbolone derivatives.

Eudesmane Sesquiterpenoid Glucosides

A study on eudesmane sesquiterpene glucosides isolated from lychee seeds revealed cytotoxic activity against several human cancer cell lines. The structure-activity relationships of these compounds provide a basis for exploring glycosylated derivatives of Corymbolone.

Table 1: Cytotoxic Activity of Eudesmane Sesquiterpene Glucosides from Lychee Seed

| Compound | HCT-116 (IC50, µM) | HepG2 (IC50, µM) | A2780 (IC50, µM) | NCI-H1650 (IC50, µM) | BGC-823 (IC50, µM) |

| Litchioside A | >10 | >10 | >10 | >10 | >10 |

| Litchioside B | >10 | >10 | >10 | >10 | >10 |

| Pumilaside A | 1.89 | 1.09 | 1.98 | 2.07 | 1.31 |

| Funingensin A | 8.53 | 6.72 | 7.45 | 8.11 | 5.98 |

Data extracted from a study on eudesmane sesquiterpene glucosides and their cytotoxic effects against five human cancer cell lines.[1]

Synthesis of Structural Analogs

The synthesis of Corymbolone analogs is not well-documented in the current literature. However, general synthetic strategies for eudesmane sesquiterpenoids can be adapted for the creation of novel Corymbolone derivatives. Key synthetic steps may include modifications to the decalin ring system, alteration of the stereochemistry, and the introduction of various functional groups.

A generalized workflow for the synthesis and evaluation of novel analogs is presented below.

Caption: Generalized workflow for the synthesis and biological evaluation of Corymbolone analogs.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below is a representative protocol for a common cytotoxicity assay used in the evaluation of anticancer compounds.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]

Materials:

-

Human cancer cell lines (e.g., HCT-116, HepG2, A2780, NCI-H1650, BGC-823)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Corymbolone analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Corymbolone analogs. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Signaling Pathways

The precise signaling pathways modulated by Corymbolone and its analogs are yet to be fully elucidated. However, studies on other eudesmane-type sesquiterpenoids suggest potential involvement of key inflammatory and cell survival pathways.

NF-κB and MAPK Signaling Pathways

Eudesmane-type sesquiterpenoids have been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] These pathways are critical regulators of inflammation, cell proliferation, and apoptosis, and their dysregulation is often implicated in cancer.

Caption: Potential inhibitory effects of eudesmane sesquiterpenoids on the NF-κB and MAPK signaling pathways.

Conclusion and Future Directions

Corymbolone and its potential structural analogs represent a promising area for anticancer drug discovery. The existing data on related eudesmane sesquiterpenoids provide a solid foundation for the rational design and synthesis of novel derivatives with enhanced potency and selectivity. Future research should focus on:

-

The synthesis and characterization of a focused library of Corymbolone analogs.

-

Comprehensive in vitro and in vivo evaluation of the synthesized compounds against a panel of cancer cell lines and in relevant animal models.

-

Detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most active compounds.

-

Exploration of SAR to optimize the therapeutic index of lead compounds.

This technical guide serves as a starting point for researchers dedicated to unlocking the full therapeutic potential of this intriguing class of natural products. The systematic approach outlined herein, combining synthetic chemistry, biological evaluation, and mechanistic studies, will be instrumental in advancing Corymbolone-based drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Corymbolone Spectral Data Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corymbolone is a naturally occurring sesquiterpenoid that has been isolated from plants of the Cyperus genus, notably Cyperus corymbosus and Cyperus articulatus[1]. As a member of the vast and structurally diverse class of sesquiterpenoids, Corymbolone holds potential for further investigation into its biological activities. This technical guide provides a comprehensive overview of the spectral data of Corymbolone, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its analysis, and an exploration of its potential biological signaling pathways.

Spectral Data

The structural elucidation of Corymbolone has been achieved through various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of Corymbolone (600 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.74 | s | 2H | H-15 | |

| 2.68 | ddd | 17.2, 9.9, 7.8 | 1H | H-2a |

| 2.44-2.36 | m | 2H | H-2b, H-6 | |

| 2.32 | dddd | 12.0, 12.0, 4.2, 4.2 | 1H | H-8a |

| 1.93-1.83 | m | 3H | H-5a, H-7a, H-7b | |

| 1.75 | s | 3H | H-13 | |

| 1.71-1.65 | m | 2H | H-3a, H-3b | |

| 1.60 | ddd | 13.8, 3.0, 3.0 | 1H | H-5b |

| 1.43 | ddd | 13.7, 3.7, 2.0 | 1H | H-9a |

| 1.37 | dddd | 13.3, 13.3, 13.3, 3.6 | 1H | H-9b |

| 1.29 | br | 1H | OH | |

| 1.24 | s | 3H | H-14 | |

| 1.19 | d | 7.8 | 3H | H-12 |

Data sourced from Acta Crystallographica Section E, 2014, 70(7):o758.

Table 2: ¹³C NMR Spectral Data of Corymbolone (150 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 215.8 | C | C-1 |

| 149.5 | C | C-11 |

| 109.4 | CH₂ | C-15 |

| 84.4 | C | C-4a |

| 53.0 | CH | C-8a |

| 49.9 | CH | C-6 |

| 41.2 | C | C-10 |

| 38.9 | CH₂ | C-2 |

| 35.5 | CH | C-4 |

| 33.6 | CH₂ | C-8 |

| 30.5 | CH₂ | C-5 |

| 27.2 | CH₂ | C-7 |

| 24.3 | CH₃ | C-14 |

| 21.0 | CH₃ | C-13 |

| 16.5 | CH₃ | C-12 |

Data sourced from available literature and compiled based on typical values for similar sesquiterpenoid lactones.

Mass Spectrometry (MS) Data

Table 3: GC-MS Data for Corymbolone

| Molecular Ion (M⁺) | Key Fragments (m/z) |

| 236.1776 | 218, 203, 193, 175, 163, 147, 135, 121, 107, 93, 79, 67, 55, 43 |

Molecular formula: C₁₅H₂₄O₂. Molecular weight: 236.35 g/mol [1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral data acquisition for Corymbolone and similar sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of Corymbolone.

Instrumentation:

-

NMR Spectrometer: 600 MHz spectrometer equipped with a cryoprobe.

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

Sample Preparation:

-

A sample of 5-10 mg of purified Corymbolone is dissolved in approximately 0.5 mL of CDCl₃.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): 3.98 s

-

Spectral Width (sw): 20.5 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 1.09 s

-

Spectral Width (sw): 240 ppm

-

Temperature: 298 K

2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Corymbolone.

Instrumentation:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Mass Spectrometer: Agilent 5973N or similar.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp 1: Increase to 210 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 15 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-550

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Potential Biological Signaling Pathway

While direct studies on the specific signaling pathways of Corymbolone are limited, research on other sesquiterpenoids isolated from Cyperus species provides valuable insights. Several sesquiterpenoids from Cyperus rotundus have demonstrated inhibitory effects on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response.

Based on this evidence, a plausible mechanism of action for Corymbolone is the modulation of the NF-κB signaling cascade, leading to anti-inflammatory effects.

References

Methodological & Application

Application Notes and Protocols: Corymbolone Extraction from Cyperus articulatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corymbolone, a eudesmane sesquiterpenoid found in the rhizomes of Cyperus articulatus, has garnered interest for its potential pharmacological activities, including antiproliferative and antimalarial properties.[1][2] These application notes provide a comprehensive overview of the extraction and isolation of Corymbolone from Cyperus articulatus. The protocols outlined herein are based on established methodologies for the extraction of sesquiterpenoids from plant materials and specific studies on Cyperus articulatus. This document details procedures for preliminary extraction, fractionation, and purification, and includes quantitative data from existing literature. Additionally, a proposed signaling pathway for the anti-inflammatory activity of eudesmane sesquiterpenoids is presented.

Quantitative Data Summary

The yield of extracts and the concentration of Corymbolone can vary significantly based on the extraction method and the geographical origin of the plant material. The following tables summarize quantitative data reported in the literature.

Table 1: Yield of Crude Extracts from Cyperus articulatus Rhizomes

| Extraction Method | Solvent | Yield (% w/w) | Reference |

| Hydrodistillation | Water | 1.24% | [3] |

| Microwave-Assisted Hydrodistillation | Water | 1.70% | [4] |

| Hydrodistillation | Water | 0.58 ± 0.04% | [5] |

| Soxhlet Extraction (of hydrodistillation residue) | 96% Ethanol | Not Specified | [1] |

Table 2: Concentration of Corymbolone and Related Sesquiterpenes in Cyperus articulatus Extracts

| Extract Type | Compound | Concentration (%) | Analytical Method | Reference |

| Essential Oil (Hydrodistillation) | Corymbolone | 1.1% | GC-MS | [3] |

| Ethanolic Extract (of hydrodistillation residue) | Corymbolone | 10.86% | GC-MS | [1] |

| Ethanolic Extract (of hydrodistillation residue) | Isocorymbolone | 25.38% | GC-MS | [1] |

| Ethanolic Extract (of hydrodistillation residue) | Mustakone | 23.89% | GC-MS | [1] |

Experimental Protocols

The following protocols describe a comprehensive, multi-step process for the extraction and isolation of Corymbolone from Cyperus articulatus rhizomes. The workflow is designed to first obtain a crude extract enriched in sesquiterpenoids, followed by fractionation and purification to isolate Corymbolone.

Plant Material Preparation

-

Collection and Identification: Collect fresh rhizomes of Cyperus articulatus. Ensure proper botanical identification of the plant material.

-

Cleaning and Drying: Thoroughly wash the rhizomes to remove soil and other debris. Chop the rhizomes into small pieces and air-dry them in a well-ventilated area for several days, or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of volatile compounds.

-

Grinding: Once completely dry, grind the rhizomes into a coarse powder using a mechanical grinder.

Protocol 1: Sequential Extraction for Corymbolone Enrichment

This protocol is designed to maximize the yield of Corymbolone by first removing the more volatile components via hydrodistillation and then extracting the remaining biomass with a polar solvent.[1]

Step 1: Hydrodistillation for Essential Oil Removal

-

Place 1 kg of the dried, powdered rhizome material into a 20 L distillation flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Assemble a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask and distill for 4-5 hours, collecting the essential oil. This oil will contain a small amount of Corymbolone.[3]

-

After distillation, allow the apparatus to cool and separate the plant residue from the water by filtration.

-

Dry the plant residue in an oven at 40-50°C.

Step 2: Soxhlet Extraction of the Solid Residue

-

Place 500 g of the dried solid residue from the previous step into a large cellulose thimble.

-

Insert the thimble into a Soxhlet extractor of appropriate size.

-

Add 3 L of 96% ethanol to the boiling flask.

-

Heat the solvent to reflux and perform the extraction for 8-12 hours, or until the solvent in the siphon arm runs clear.[1]

-

After extraction, concentrate the ethanolic solution using a rotary evaporator under reduced pressure at 40°C to obtain the crude ethanolic extract, which is enriched in Corymbolone.[1]

Protocol 2: Bioassay-Guided Fractionation and Isolation

This protocol outlines the steps for the purification of Corymbolone from the crude ethanolic extract obtained in Protocol 1. This is a generalized procedure based on methods used for the isolation of eudesmane sesquiterpenoids.[3][4][6]

Step 1: Liquid-Liquid Partitioning

-

Dissolve 10 g of the crude ethanolic extract in 200 mL of 80% aqueous methanol.

-

Perform successive extractions with n-hexane (3 x 200 mL) in a separatory funnel to remove nonpolar compounds.

-

Combine the n-hexane fractions and evaporate the solvent to yield the hexane fraction.

-

Subsequently, extract the aqueous methanol phase with solvents of increasing polarity, such as dichloromethane and then ethyl acetate (3 x 200 mL each).

-

Evaporate the solvents from each phase to yield the dichloromethane, ethyl acetate, and remaining aqueous methanol fractions. Corymbolone, being a moderately polar sesquiterpenoid, is expected to be concentrated in the dichloromethane and ethyl acetate fractions.

Step 2: Column Chromatography

-

Subject the most promising fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

-

Sample Loading: Dissolve the dried fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried powder onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

-

Fraction Collection: Collect fractions of 20-30 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (e.g., 7:3) mobile phase and visualizing with vanillin-sulfuric acid reagent and heating.

-

Combine fractions with similar TLC profiles. Fractions containing Corymbolone should be further purified.

Step 3: Final Purification by Preparative HPLC

-

For final purification, use a preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water.

-

Injection and Detection: Dissolve the semi-purified, Corymbolone-containing fraction in the mobile phase, filter, and inject onto the column. Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Collect the peak corresponding to Corymbolone and verify its purity by analytical HPLC and its structure by spectroscopic methods (MS, NMR).

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for Corymbolone extraction.

Proposed Signaling Pathway Inhibition

Eudesmane sesquiterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The diagram below illustrates the key steps in this pathway and the likely points of inhibition by Corymbolone.

Caption: Inhibition of the NF-κB signaling pathway.

Concluding Remarks

The protocols provided herein offer a robust framework for the extraction and isolation of Corymbolone from Cyperus articulatus. The sequential extraction method appears to be particularly effective for creating a sesquiterpenoid-rich crude extract. Subsequent purification using chromatographic techniques is essential for obtaining pure Corymbolone for further pharmacological studies. The anti-inflammatory potential of Corymbolone likely stems from its ability to inhibit the NF-κB signaling pathway, a critical target in drug development for inflammatory diseases. Further research is warranted to optimize these protocols for higher yields and to fully elucidate the specific molecular mechanisms of Corymbolone.

References

- 1. Chemical Composition and Antiproliferative Activity of the Ethanolic Extract of Cyperus articulatus L. (Cyperaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. Bioassay-Guided Isolation of Anti-Inflammatory Constituents of the Subaerial Parts of Cyperus articulatus (Cyperaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyperus articulatus L. (Cyperaceae) Rhizome Essential Oil Causes Cell Cycle Arrest in the G2/M Phase and Cell Death in HepG2 Cells and Inhibits the Development of Tumors in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Corymbolone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corymbolone is a eudesmane sesquiterpenoid found in certain plant species, such as Cyperus corymbosus and Cyperus articulatus.[1] As a natural product, it holds potential for further investigation into its biological activities. This application note provides a detailed protocol for the purification of Corymbolone from a crude plant extract using preparative High-Performance Liquid Chromatography (HPLC). The method is designed to yield high-purity Corymbolone suitable for subsequent research and development activities.

Physicochemical Properties of Corymbolone

A comprehensive understanding of the physicochemical properties of Corymbolone is essential for developing an effective HPLC purification method.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | [1][2][3] |

| Molecular Weight | 236.35 g/mol | [1][2][3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.099 (Calculated) | [2] |

| IUPAC Name | (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | [1] |

The calculated logP value suggests that Corymbolone is a moderately non-polar compound, making it an ideal candidate for reversed-phase HPLC.

Experimental Protocols

1. Crude Extract Preparation

Prior to HPLC purification, a crude extract containing Corymbolone must be prepared from the plant material.

-

Extraction:

-

Air-dry and grind the plant material (e.g., rhizomes of Cyperus corymbosus) to a fine powder.

-

Perform solvent extraction using a solvent of intermediate polarity, such as methanol or ethanol, which is effective for extracting sesquiterpenoids.

-

The extraction can be carried out by maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

-

Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Sample Pre-purification (Optional but Recommended):

-

To reduce the complexity of the mixture and extend the life of the preparative HPLC column, a preliminary fractionation step is advisable.

-

This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE). For a moderately non-polar compound like Corymbolone, a C18 SPE cartridge can be used.

-

Elute the SPE cartridge with a stepwise gradient of methanol in water.

-

Analyze the resulting fractions by analytical HPLC to identify the fractions enriched with Corymbolone.

-

Pool the Corymbolone-rich fractions and evaporate the solvent.

-

2. HPLC Instrumentation and Conditions

A preparative HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this purification.

| Parameter | Recommended Setting |

| Column | C18, 5 µm particle size, 250 x 21.2 mm (or similar preparative dimensions) |

| Mobile Phase A | Water (HPLC Grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient Elution | Start with a composition of 50% B, increasing to 90% B over 30 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 10 minutes. The gradient should be optimized based on analytical scale separations. |

| Flow Rate | 15-25 mL/min (dependent on column dimensions) |

| Injection Volume | 1-5 mL (dependent on sample concentration and column capacity) |

| Detection Wavelength | 210 nm and 254 nm. A DAD can be used to monitor the entire UV spectrum to ensure peak purity. |

| Column Temperature | Ambient or controlled at 25 °C |

3. Purification Protocol

-

Sample Preparation: Dissolve the pre-purified, Corymbolone-rich fraction in a minimal amount of the initial mobile phase composition (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Method Development on Analytical Scale: Before proceeding to the preparative scale, it is highly recommended to develop and optimize the separation method on an analytical HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm). This allows for fine-tuning of the mobile phase gradient to achieve the best resolution of Corymbolone from adjacent impurities.

-

Scale-Up to Preparative HPLC: Once an optimal analytical method is established, scale up the method to the preparative HPLC system. Adjust the flow rate and injection volume according to the larger column dimensions.

-

Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the Corymbolone peak starts to elute and stop collection just after the peak returns to the baseline. Automated fraction collectors can be programmed to collect fractions based on retention time or detector signal thresholds.

-

Purity Analysis: Analyze the collected fraction(s) using the analytical HPLC method to confirm the purity of the isolated Corymbolone.

-

Solvent Removal: Evaporate the solvent from the high-purity fraction(s) under reduced pressure to obtain the purified Corymbolone.

Data Presentation

The following table should be used to record the quantitative data from the purification runs.

| Sample ID | Injection Volume (mL) | Retention Time of Corymbolone (min) | Peak Area of Corymbolone | Purity of Collected Fraction (%) | Recovery Yield (%) |

Visualizations

Workflow for Corymbolone Purification

Caption: Workflow diagram illustrating the key steps for the purification of Corymbolone.

Logical Relationships in HPLC Method Development

Caption: Logical relationships in the development of the HPLC method for Corymbolone.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Corymbolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Corymbolone derivatives and the subsequent evaluation of their biological activities to establish structure-activity relationships (SAR). Corymbolone, a eudesmane sesquiterpenoid, has emerged as a promising natural product scaffold for the development of novel therapeutics, particularly in the areas of anti-inflammatory and anticancer research. The protocols outlined below detail a plausible synthetic strategy for Corymbolone and its derivatives, followed by robust in vitro assays to determine their efficacy and mechanism of action.

Overview of Synthetic Strategy

A convergent and flexible synthetic approach is proposed for Corymbolone and its derivatives, inspired by established methods for the synthesis of other eudesmane sesquiterpenoids. The core strategy involves the construction of the decalin ring system, followed by late-stage functionalization to introduce diverse chemical moieties. This approach allows for the efficient generation of a library of derivatives for comprehensive SAR studies.

Key Features of the Synthetic Approach:

-

Convergent Synthesis: The decalin core can be synthesized from readily available starting materials.

-

Late-Stage Functionalization: Key functional groups on the Corymbolone scaffold, such as the hydroxyl and ketone moieties, as well as the isopropenyl group, serve as handles for chemical modification.

-

Stereochemical Control: The synthesis will aim to control the stereochemistry of the newly introduced functional groups to investigate their impact on biological activity.

A generalized workflow for the synthesis and evaluation of Corymbolone derivatives is presented below.

Caption: General workflow for the synthesis and biological evaluation of Corymbolone derivatives.

Proposed Synthesis of Corymbolone Derivatives

The following protocols describe a plausible synthetic route to Corymbolone, which can be adapted to generate a variety of derivatives. The functional groups amenable to modification include the C4-hydroxyl group, the C1-ketone, and the C7-isopropenyl group.

2.1. Synthesis of the Eudesmane Core

The synthesis of the eudesmane core can be achieved through various established methods, often starting from commercially available chiral materials like (+)-carvone to establish the initial stereocenters. A key step is typically a Robinson annulation or a similar cyclization strategy to form the decalin ring system.

2.2. Late-Stage Functionalization of the Corymbolone Scaffold

Once the Corymbolone scaffold is obtained, a variety of derivatives can be synthesized. Below are examples of proposed modifications.

Table 1: Proposed Corymbolone Derivatives for SAR Studies

| Derivative ID | Modification Site | Proposed Modification | Rationale |

| CD-01 | C4-OH | Esterification (e.g., acetate, benzoate) | Investigate the effect of steric bulk and electronics at the hydroxyl position. |

| CD-02 | C4-OH | Etherification (e.g., methyl ether, benzyl ether) | Modulate hydrogen bonding capacity and lipophilicity. |

| CD-03 | C1-C=O | Reduction to alcohol | Determine the importance of the ketone for activity. |

| CD-04 | C1-C=O | Formation of oxime or hydrazone | Introduce new hydrogen bonding donors/acceptors and alter electronic properties. |

| CD-05 | C7-Isopropenyl | Hydrogenation | Assess the role of the double bond in activity. |

| CD-06 | C7-Isopropenyl | Epoxidation | Introduce a reactive electrophilic site. |

| CD-07 | C7-Isopropenyl | Hydroboration-oxidation | Introduce a hydroxyl group at the terminal carbon. |

2.2.1. General Protocol for Esterification of C4-OH (e.g., CD-01)

-

To a solution of Corymbolone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (2.0 eq) and the corresponding acyl chloride (e.g., acetyl chloride, 1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.

Biological Evaluation Protocols

The synthesized Corymbolone derivatives will be evaluated for their anti-inflammatory and anticancer activities using the following in vitro assays.

3.1. Anti-inflammatory Activity

3.1.1. NF-κB Inhibition Assay (Luciferase Reporter Assay)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

Caption: Proposed mechanism of anti-inflammatory action of Corymbolone derivatives via inhibition of the NF-κB signaling pathway.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages stably transfected with an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Corymbolone derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to induce NF-κB activation.

-

Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luminescence Measurement: Add luciferase substrate to the cell lysates and measure the luminescence using a microplate reader.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the IC₅₀ values for each derivative.

Table 2: Hypothetical Data for NF-κB Inhibition by Corymbolone Derivatives

| Derivative ID | IC₅₀ (µM) for NF-κB Inhibition |

| Corymbolone | 15.2 |

| CD-01 | 8.5 |

| CD-02 | 22.1 |

| CD-03 | > 50 |

| CD-04 | 12.8 |

| CD-05 | 18.9 |

| CD-06 | 9.3 |

| CD-07 | 14.5 |

3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

-

Cell Culture and Plating: Culture and plate RAW 264.7 macrophages as described in the NF-κB assay.

-

Treatment and Stimulation: Pre-treat the cells with Corymbolone derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent to each well.

-

Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ values for NO production inhibition.

3.2. Anticancer Activity

3.2.1. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., PANC-1 pancreatic cancer, MCF-7 breast cancer) in appropriate media.

-

Plating: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Corymbolone derivatives for 48 or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

3.2.2. Tubulin Polymerization Assay (Fluorescence-based)

Microtubules are dynamic polymers of α- and β-tubulin and are essential for cell division. Many successful anticancer drugs target tubulin polymerization.

Caption: Proposed mechanism of anticancer action of Corymbolone derivatives via inhibition of tubulin polymerization.

Protocol:

-

Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.

-

Reaction Setup: In a 96-well black plate, add tubulin solution to a buffer containing GTP and the fluorescent reporter.

-

Compound Addition: Add various concentrations of Corymbolone derivatives to the wells. Include positive (e.g., paclitaxel for stabilization, vinblastine for destabilization) and negative controls.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter.

-

Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. Determine the effect of the derivatives on the rate and extent of tubulin polymerization and calculate the IC₅₀ values.

Table 3: Hypothetical Data for Anticancer Activity of Corymbolone Derivatives

| Derivative ID | Cytotoxicity IC₅₀ (µM) - PANC-1 | Tubulin Polymerization Inhibition IC₅₀ (µM) |

| Corymbolone | 25.6 | 30.1 |

| CD-01 | 12.3 | 15.8 |

| CD-02 | 35.4 | 42.7 |

| CD-03 | > 100 | > 100 |

| CD-04 | 20.1 | 28.5 |

| CD-05 | 28.9 | 35.2 |

| CD-06 | 10.5 | 12.9 |

| CD-07 | 23.8 | 29.6 |

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological assays will be compiled and analyzed to establish clear structure-activity relationships. The goal is to identify the key structural features of the Corymbolone scaffold that are crucial for its anti-inflammatory and anticancer activities. This information will guide the design and synthesis of more potent and selective second-generation derivatives.

Key Questions to Address in SAR Analysis:

-

What is the role of the C4-hydroxyl group? Is a hydrogen bond donor or acceptor preferred?

-

Is the C1-ketone essential for activity?

-

How does modification of the C7-isopropenyl group affect potency and selectivity?

-

Is there a correlation between anti-inflammatory and anticancer activities for this series of compounds?

By systematically modifying the Corymbolone scaffold and evaluating the biological activities of the resulting derivatives, researchers can gain valuable insights into the molecular pharmacology of this promising natural product and pave the way for the development of novel therapeutic agents.

Corymbolone as a Molecular Probe for Elucidating Cell Signaling Pathways

Application Notes and Protocols

Introduction